molecular formula C18H17ClN2O2 B4561339 4-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

4-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4561339
M. Wt: 328.8 g/mol
InChI Key: PIMJMNXSKATGFJ-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic benzamide derivative featuring a chloro-substituted aromatic ring linked via an amide bond to a 2-(6-methoxyindol-3-yl)ethyl group. This compound belongs to a class of molecules designed to modulate biological targets, particularly nuclear receptors like peroxisome proliferator-activated receptors (PPARs). Structural characterization methods such as X-ray crystallography (e.g., ) and spectroscopic techniques are critical for confirming its conformation and intermolecular interactions.

Properties

IUPAC Name

4-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-23-15-6-7-16-13(11-21-17(16)10-15)8-9-20-18(22)12-2-4-14(19)5-3-12/h2-7,10-11,21H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMJMNXSKATGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The chloro group is usually introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the indole intermediate, followed by functional group modifications to introduce the methoxy and chloro substituents. The final step involves the formation of the benzamide linkage through amidation reactions using reagents like benzoyl chloride and amines .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxo derivatives, while substitution of the chloro group can result in various substituted benzamides .

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including serotonin receptors and other G-protein-coupled receptors . This binding can modulate various signaling pathways, leading to the observed biological effects. The methoxy and chloro substituents may also contribute to the compound’s activity by influencing its binding affinity and selectivity .

Comparison with Similar Compounds

4-Chloro-N-[2-(5-Methyl-1H-Indol-3-yl)ethyl]benzamide

  • Key Difference : Replacement of the 6-methoxy group on the indole with a 5-methyl group ().
  • Impact : Methyl groups are less electron-donating than methoxy, reducing the indole’s electron density. This may lower binding affinity to receptors sensitive to aromatic interactions (e.g., PPARδ) compared to the target compound.
  • Biological Relevance : Methyl substituents generally improve metabolic stability but may reduce solubility due to increased hydrophobicity.

N-[2-(1H-Indol-3-yl)ethyl]-4-Methoxybenzamide

  • Key Difference : Substitution of the chloro group on the benzamide with a methoxy group ().
  • This substitution could shift selectivity toward targets preferring electron-rich aromatic systems.

Analogues with Heterocyclic Variations

GSK3787 (4-Chloro-N-(2-{[5-Trifluoromethyl-2-Pyridyl]sulfonyl}ethyl)benzamide)

  • Key Difference : Replacement of the indole-ethyl group with a pyridylsulfonylethyl chain ().
  • Impact : The pyridyl group introduces a rigid, planar heterocycle with strong electron-withdrawing trifluoromethyl and sulfonyl groups. This enhances irreversible binding to PPARδ, making GSK3787 a potent antagonist .
  • Activity Comparison : While GSK3787 shows high selectivity for PPARδ, the target compound’s indole moiety may favor interactions with other receptors (e.g., serotonin or dopamine receptors) due to its hydrogen-bonding capability.

4-Chloro-N-[2-(Piperidin-1-yl)ethyl]benzamide Monohydrate

  • Key Difference : Substitution of the indole with a piperidine ring ().
  • Impact: The piperidine ring adopts a chair conformation, facilitating hydrophobic interactions.
  • Structural Data : Crystal structure analysis reveals hydrogen-bonding networks involving water molecules (O-H⋯N/O interactions), which may enhance solubility compared to the target compound .

Substituted Benzamide Derivatives

4-Chloro-N-(2,3-Dihydro-2-Methyl-1H-Indol-1-yl)benzamide

  • Key Difference : The indole is saturated (2,3-dihydro) and substituted at the 1-position ().
  • The 1-position substitution may sterically hinder binding compared to the 3-position in the target compound.

Thiazole- and Isoxazole-Containing Analogues

  • Examples : Compounds with thiazolylmethylthio or isoxazolylmethylthio groups ().
  • Impact: Thiazole and isoxazole rings introduce sulfur or oxygen heteroatoms, altering electronic properties and hydrogen-bonding capacity.

Comparative Data Tables

Table 2: Substituent Effects on Physicochemical Properties

Substituent Position/Type Electron Effect Solubility Trend Metabolic Stability
6-Methoxy (indole) Electron-donating Moderate High
5-Methyl (indole) Weak donating Low High
Pyridylsulfonyl (GSK3787) Electron-withdrawing Low Moderate
Piperidine Neutral High (hydrated) Moderate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Reactant of Route 2
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4-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

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